REACTION_CXSMILES
|
[Cl:1][SiH2:2][Cl:3].[CH2:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH3:9]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:4]([SiH:2]([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH2:4]([Si:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Quantity
|
88.6 g
|
Type
|
reactant
|
Smiles
|
C=CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
subjected to reaction in a bath at a temperature of 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
the seal of the reactor
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[SiH](Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[Si](Cl)(Cl)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][SiH2:2][Cl:3].[CH2:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH3:9]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:4]([SiH:2]([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH2:4]([Si:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Quantity
|
88.6 g
|
Type
|
reactant
|
Smiles
|
C=CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
subjected to reaction in a bath at a temperature of 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
the seal of the reactor
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[SiH](Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[Si](Cl)(Cl)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |